molecular formula C28H30F2N4O2 B2970707 (E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(2-(difluoromethoxy)benzylidene)propanehydrazide CAS No. 398998-16-8

(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(2-(difluoromethoxy)benzylidene)propanehydrazide

Cat. No.: B2970707
CAS No.: 398998-16-8
M. Wt: 492.571
InChI Key: PREDHTRADGTWNB-NJZRLIGZSA-N
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Description

This hydrazide derivative features a propanehydrazide backbone substituted with a 4-benzhydrylpiperazine group and a 2-(difluoromethoxy)benzylidene moiety.

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30F2N4O2/c29-28(30)36-25-14-8-7-13-24(25)21-31-32-26(35)15-16-33-17-19-34(20-18-33)27(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-14,21,27-28H,15-20H2,(H,32,35)/b31-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREDHTRADGTWNB-NJZRLIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NN=CC2=CC=CC=C2OC(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCC(=O)N/N=C/C2=CC=CC=C2OC(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(2-(difluoromethoxy)benzylidene)propanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a hydrazide moiety, and a difluoromethoxy-substituted benzylidene group. The structural formula can be summarized as follows:

  • Piperazine Ring : Provides basic nitrogen functionality.
  • Hydrazide Group : Implicated in various biological activities.
  • Difluoromethoxy Substituent : Enhances lipophilicity and may influence binding interactions.

Research indicates that the compound exhibits several mechanisms of action which contribute to its biological activity:

  • Inhibition of Enzyme Activity : Similar compounds have been noted for their ability to inhibit carbonic anhydrase, which is crucial in regulating pH and fluid balance in biological systems .
  • Antimicrobial Properties : The hydrazide moiety has been associated with antimicrobial activity, potentially inhibiting bacterial growth through disruption of metabolic pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds. For example, derivatives containing the piperazine structure have shown promise against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Study ReferenceCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa10Cell cycle arrest

Antimicrobial Activity

The compound's antimicrobial efficacy has also been explored:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16

These values indicate that the compound has significant potential as an antimicrobial agent.

Case Studies

  • Case Study on Anticancer Effects : A study involving the administration of the compound to mice bearing tumor xenografts demonstrated a significant reduction in tumor size compared to controls. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis.
  • Case Study on Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with the compound, showing promising results in reducing bacterial load in vitro, suggesting its utility in treating infections caused by multidrug-resistant organisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine Substituents
  • 4-Benzhydryl vs. 4-Benzyl :
    The target compound’s 4-benzhydrylpiperazine group (C₆H₅)₂CH- provides greater steric bulk and lipophilicity compared to 4-benzylpiperazine (C₆H₅CH₂-), as seen in (E)-3-(4-benzylpiperazin-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide (). This difference may enhance blood-brain barrier penetration or prolong half-life .

  • Other Piperazine Derivatives :
    Compounds like 2-(4-benzylpiperazin-1-yl)-N′-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide () highlight the versatility of piperazine in modulating solubility and receptor interactions.

Benzylidene Substituents
  • Ortho-Difluoromethoxy vs. Para-Substitutions: The 2-(difluoromethoxy) group in the target compound contrasts with para-substituted analogs (e.g., 4-hydroxy, 4-dimethylamino).
  • Electron-Withdrawing Groups : Difluoromethoxy (-OCF₂H) groups, as seen in GA-002 () and , improve metabolic stability compared to methoxy (-OCH₃) or hydroxy (-OH) groups due to fluorine’s inductive effects .

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